molecular formula C7H9N3O B1418165 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 756437-41-9

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No. B1418165
M. Wt: 151.17 g/mol
InChI Key: XYYZKOFIMYHHAG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a compound that has been studied for its potential use in the medical field . It has been found to be a potent and selective inhibitor of certain enzymes, which makes it a potential candidate for the treatment of various diseases .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves a series of chemical reactions . The process involves the optimization of the tetrahydropyridopyrimidine scaffold with a focus on cellular potency while maintaining high selectivity against certain isoforms .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has been studied using various techniques . The compound has been found to have a potent and selective inhibition of certain enzymes .


Chemical Reactions Analysis

The chemical reactions involving 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one have been studied extensively . The compound demonstrates potent and selective inhibition of certain enzymes, leading to potential therapeutic applications .

Scientific Research Applications

    Synthesis of Tetrahydropteroic Acid Derivatives

    • Field : Organic Chemistry
    • Application Summary : 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
    • Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine as a starting material in a multi-step synthesis process .
    • Results : The synthesis leads to the production of tetrahydropteroic acid derivatives .

    PARP Inhibitor Synthesis

    • Field : Medicinal Chemistry
    • Application Summary : 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, can be used to prepare a compound that acts as a PARP (Poly ADP ribose polymerase) inhibitor .
    • Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the synthesis of a PARP inhibitor .
    • Results : The synthesis leads to the production of a compound that acts as a PARP inhibitor .

    Synthesis of Morpholine Derivatives

    • Field : Organic Chemistry
    • Application Summary : 4-(5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4-yl)morpholine hydrochloride, a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, is used in the synthesis of morpholine derivatives .
    • Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the synthesis of morpholine derivatives .
    • Results : The synthesis leads to the production of morpholine derivatives .

    Synthesis of Pyrimidine Derivatives

    • Field : Organic Chemistry
    • Application Summary : 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine derivatives and 4-methyl-2-phenyl-5,6-dihydrobenzo[4′,5′]imidazo[2′,1′:6,1]pyrido[2,3-d]pyrimidine, which are derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, have been synthesized .
    • Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the synthesis of pyrimidine derivatives .
    • Results : The synthesis leads to the production of pyrimidine derivatives .

    Synthesis of 2-Methylpropanoic Acid Derivatives

    • Field : Organic Chemistry
    • Application Summary : 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine derivatives and 4-methyl-2-phenyl-5,6-dihydrobenzo[4′,5′]imidazo[2′,1′:6,1]pyrido[2,3-d]pyrimidine, which are derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, have been synthesized .
    • Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the synthesis of 2-methylpropanoic acid derivatives .
    • Results : The synthesis leads to the production of 2-methylpropanoic acid derivatives .

    Synthesis of PARP Inhibitors

    • Field : Medicinal Chemistry
    • Application Summary : 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, can be used to prepare a compound that acts as a PARP (Poly ADP ribose polymerase) inhibitor .
    • Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of a derivative of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the synthesis of a PARP inhibitor .
    • Results : The synthesis leads to the production of a compound that acts as a PARP inhibitor .

Safety And Hazards

The safety and hazards of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one have been studied . It has been found that selective inhibition of certain enzymes does not lead to certain toxicities .

Future Directions

The future directions for the study of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involve its potential use as a drug candidate for the treatment of autoimmune diseases and leukocyte malignancies . The compound’s desirable drug-like properties and in vivo efficacy suggest its potential in this regard .

properties

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h4,8H,1-3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYZKOFIMYHHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547799
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

CAS RN

756437-41-9
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (Intermediate 2, 18.0 g, 0.0738 mol), triethylamine (48 mL, 0.34 mol) Palladium hydroxide (10 g, 0.07 mol) in methanol (242 mL, 5.91 mol) was heated to 60° C. Formic acid (7.6 mL, 0.20 mol) was added dropwise to the mixture over a 15 minute period. The mixture was heated at at 65° C. for three hours, allowed to cool, and filtered over Celite. The filtrate was concentrated under reduced vacuum to yield the title compound as a yellow solid which was used directly in the next reaction. (9.62 g, 77.6%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
242 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (Intermediate 1, 18.0 g, 0.0738 mol), triethylamine (48 mL, 0.34 mol), palladium hydroxide (10 g, 0.07 mol) in methanol (242 mL) was heated to 60° C. Formic acid (7.6 mL, 0.20 mol) was added dropwise to the mixture over a 15 minute period. The mixture was heated at 65° C. for three hours, allowed to cool, and filtered over Celite. The filtrate was concentrated under vacuum to yield the title compound as a yellow solid which was used as such for the next step (9.62 g, 77.6%). MS: 152.2 [M+1]+.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
242 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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